
3-(2-Methoxy-5-methylphenyl)acrylic acid
Descripción general
Descripción
“3-(2-Methoxy-5-methylphenyl)acrylic acid” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 g/mol . The IUPAC name for this compound is (E)-3-(2-methoxy-5-methylphenyl)prop-2-enoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C11H12O3/c1-8-3-5-10(14-2)9(7-8)4-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-4+ . It also has a Canonical SMILES representation: CC1=CC(=C(C=C1)OC)C=CC(=O)O .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been involved in reactions such as the Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
The compound has a number of computed properties including a XLogP3 of 2.2, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 192.078644241 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Cyclization of N-{2-[(2-Carboxyethyl)sulfanylphenyl]}-β-alanines : This study describes the reaction of methoxyaminobenzenethiols with acrylic acid, resulting in the formation of compounds including 3-[(8-methoxy-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2.H)-yl]propanoic acid, and discusses their cyclization processes (Rutkauskas, Kantminienė, & Beresnevieius, 2008).
Crystal Structure, Synthesis and Biological Activity of Ether and Ester Trans -Ferulic Acid Derivatives : This research established the structures of various compounds including (E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)acrylic acid. It also explored their biological activities, such as scavenging free radicals, antioxidant activity, and inhibition of cell growth in tumor cell lines (Obregón-Mendoza et al., 2018).
The Photoreaction of p-Substituted -Benzoylacrylic Acids : This study focused on the photoreaction of various acrylic acids, providing insights into the photoreactions of γ-oxoacrylic acids and their mechanisms, supported by HMO calculations (Sugiyama et al., 1970).
Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : This research investigated the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines. The study highlighted the potential medical applications of these polymers due to their enhanced biological activities (Aly & El-Mohdy, 2015).
A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors : This study explored the impact of acrylamide derivatives on corrosion inhibition, providing insights into their effectiveness and adsorption behavior on metals (Abu-Rayyan et al., 2022).
Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters : This work aimed to synthesize and evaluate the cytotoxic activity of esters derived from cinnamic acid, including compounds similar to the methoxyphenyl acrylic acid, for potential use in drug development (Gonçalves et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(2-methoxy-5-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-3-5-10(14-2)9(7-8)4-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHRDALEIAZLHY-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



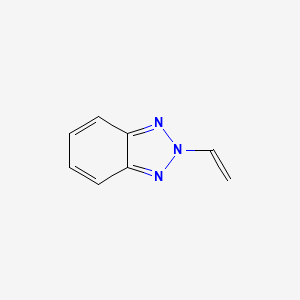
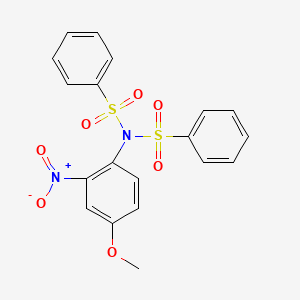
![9-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-(pyrrolidin-1-yl)propyl]-9H-carbazole](/img/structure/B7778342.png)
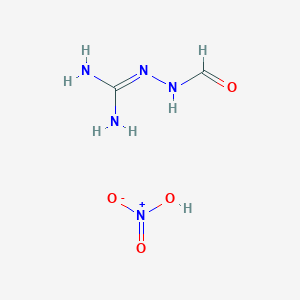
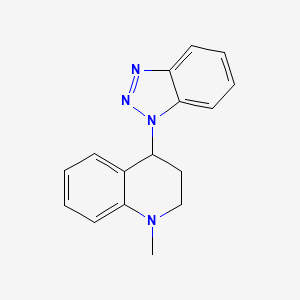
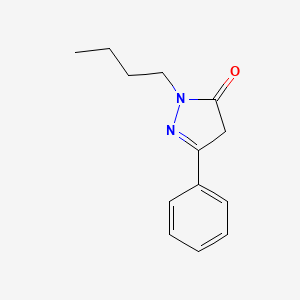
![2-[(2,4-Dichlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B7778365.png)
![2-[(2,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B7778372.png)
![Ethyl 4-chloro-2-{[(2-cyanoethyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7778375.png)
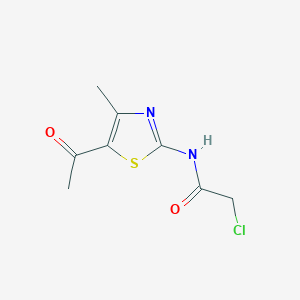
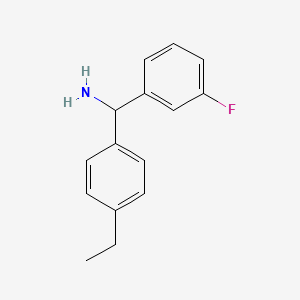
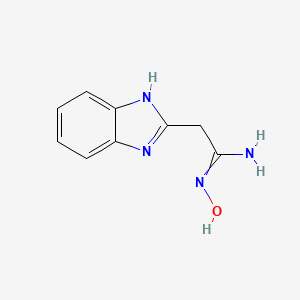
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B7778407.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-4-nitroaniline](/img/structure/B7778431.png)